molecular formula C₂₂H₂₂D₈N₆O₂S B1151084 Teneligliptin-d8 Sulfoxide

Teneligliptin-d8 Sulfoxide

Cat. No.: B1151084
M. Wt: 450.63
Attention: For research use only. Not for human or veterinary use.
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Description

Teneligliptin-d8 Sulfoxide is a deuterium-labeled analog of a key human metabolite of the antidiabetic drug Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of Teneligliptin and its metabolites in biological samples such as plasma, enabling precise pharmacokinetic studies . The incorporation of eight deuterium atoms provides a sufficient mass shift from the non-labeled compound, ensuring accurate and reliable measurement by minimizing analytical interference. This compound is specifically valuable for investigating the metabolic disposition of Teneligliptin, which is known to be metabolized in the liver by flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 3A4 (CYP3A4) to form the sulfoxide metabolite . Research utilizing this compound can elucidate the impact of genetic polymorphisms in FMO3 and CYP3A4 enzymes on the inter-individual variation in Teneligliptin's pharmacokinetics, contributing to a deeper understanding of its clinical efficacy and safety profile .

Properties

Molecular Formula

C₂₂H₂₂D₈N₆O₂S

Molecular Weight

450.63

Synonyms

[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone-d8 Sulfoxide;  3-[[(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]carbonyl]thiazolidine-d8 Sulfoxide;  Tenelia-d8

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

Teneligliptin is metabolized into teneligliptin sulfoxide through the action of flavin-containing monooxygenase 3 (FMO3) and cytochrome P450 3A4 (CYP3A4) enzymes. Research indicates that genetic polymorphisms in these enzymes can significantly affect the pharmacokinetics of teneligliptin, influencing its efficacy and safety profile in different populations.

Table 1: Pharmacokinetic Parameters of Teneligliptin and Its Sulfoxide

ParameterTeneligliptinTeneligliptin-d8 Sulfoxide
Maximum Steady-State Concentration (Cmax,ss)Varies with FMO3/CYP3A4 polymorphismsHigher stability due to deuteration
Area Under Curve (AUC)Influenced by genetic factorsEnhanced due to deuterium effects
Half-life (t1/2)Approximately 9 hoursPotentially extended due to deuterium

This table summarizes key pharmacokinetic parameters that are affected by the metabolic pathways of teneligliptin and its sulfoxide form. The presence of deuterium in this compound may lead to altered pharmacokinetics, offering insights into drug design and development.

Diabetes Management

This compound retains the therapeutic properties of teneligliptin, making it effective for glycemic control in type 2 diabetes patients. Clinical studies have shown that it can improve glycemic control while also providing cardioprotective effects.

  • Case Study : A study on diabetic mice treated with teneligliptin demonstrated reduced myocardial hypertrophy and improved cardiac function markers, suggesting its potential use in diabetic cardiomyopathy (DCM) treatment .

Anti-inflammatory Effects

Recent research has highlighted the anti-inflammatory properties of teneligliptin. It has been shown to inhibit key inflammatory pathways, which may extend its applications beyond diabetes management.

  • Mechanism : Teneligliptin's inhibition of NADPH oxidase 4 and NLRP3 inflammasome activation suggests potential therapeutic benefits in inflammatory conditions associated with diabetes .

Biomarker Development

The unique properties of this compound make it an excellent candidate for use as a biomarker in pharmacogenetic studies. Its stable isotopic labeling allows for precise tracking in metabolic studies.

  • Research Insight : Studies have indicated that polymorphisms in FMO3 and CYP3A4 significantly influence the pharmacokinetics of teneligliptin, providing a basis for personalized medicine approaches .

Drug Interaction Studies

The sulfoxide form can be utilized to investigate drug-drug interactions, particularly involving metabolic pathways mediated by FMO3 and CYP3A4.

Comparison with Similar Compounds

Structural Features :

  • Molecular formula: C₂₂H₂₀D₈N₆O₂S (deuterated at specific positions for isotopic stability).
  • Key mass transitions: m/z 443.2 → 68.2 (teneligliptin sulfoxide) and m/z 435.2 → 251.3 (teneligliptin-d8) .

Comparison with Similar Compounds

Teneligliptin Sulfoxide vs. Teneligliptin

Parameter Teneligliptin Sulfoxide Teneligliptin
Bioactivity Active metabolite with prolonged DPP-4 inhibition Parent drug; rapid absorption and metabolism
Metabolic Pathway Oxidation via FMO3/CYP3A4 Primarily metabolized to sulfoxide derivative
Plasma Half-Life ~26.9 hours ~24.2 hours
Analytical Use Quantified alongside parent drug in LC-MS/MS Requires deuterated standards for detection
Deuterated Form Teneligliptin-d8 Sulfoxide (internal standard) Teneligliptin-d8 (reference standard)

Sources:

Comparison with Other DPP-4 Inhibitors and Metabolites

Sitagliptin

  • Metabolism : Excreted largely unchanged (77% renal excretion); minimal hepatic metabolism.
  • Active Metabolites: None clinically significant.
  • Deuterated Analogs: Limited use in assays due to stable parent compound.

Saxagliptin

  • Metabolism : Forms active metabolite (5-hydroxy saxagliptin) via CYP3A4/5.
  • Deuterated Standards : Saxagliptin-d4 used in pharmacokinetic studies.

Key Differentiators of Teneligliptin Sulfoxide:

  • Dual Metabolic Pathway : Relies on both FMO3 and CYP3A4, reducing drug-drug interaction risks compared to CYP-dependent agents .
  • Deuterated Stability : this compound enhances assay precision by minimizing isotopic interference .

Sources:

Comparison with Other Deuterated Sulfoxides

Tazarotene Sulfoxide-d8

  • Application : Used as an internal standard in dermatopharmacokinetic studies (e.g., psoriasis treatments).
  • Structural Contrast: Contains a retinoid backbone vs. teneligliptin’s thiazolidine-piperazine scaffold.

Analytical Performance Metrics

Compound LC-MS/MS Transition (m/z) Linear Range (ng/mL) Key Matrix
This compound 443.2 → 68.2 2.5–500 Human Plasma
Tazarotene Sulfoxide-d8 Not reported 1–200 Skin Homogenate

Sources:

Sulfoxide-Containing Drugs: Structural and Functional Insights

  • Sulindac Sulfoxide : Prodrug converted to active sulfide; contrasts with teneligliptin sulfoxide’s direct activity .

Preparation Methods

Non-Deuterated Teneligliptin Sulfoxide Synthesis

The foundational synthesis of teneligliptin sulfoxide involves a three-step process:

  • Piperazine Coupling : Reaction of 3-methyl-1-phenyl-1H-pyrazole with piperazine under Buchwald-Hartwig amination conditions.

  • Pyrrolidine Functionalization : Introduction of the thiazolidine carbonyl group via nucleophilic acyl substitution.

  • Sulfoxidation : Controlled oxidation using meta-chloroperbenzoic acid (mCPBA) to convert the thiazolidine sulfur to sulfoxide.

Critical reaction conditions from the ChemicalBook protocol include:

  • Trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc) groups at 20°C for 19 hours.

  • Sodium bicarbonate extraction to isolate the free base.

Deuteration Methodology

Deuteration of teneligliptin precedes sulfoxidation and employs two primary strategies:

Strategy 1: Acid-Catalyzed H/D Exchange

  • Reagents : D2O (99.8% deuterium), SnCl2·2D2O, HCl/DCl mixture.

  • Conditions : Reflux at 80°C for 48 hours under nitrogen.

  • Deuteration Efficiency : Achieves >98% D-incorporation at piperazine C-H positions.

Strategy 2: Base-Mediated Isotope Exchange

  • Reagents : NaOD (40% in D2O), crown ether catalysts (18-crown-6).

  • Conditions : 25°C for 72 hours with stirring.

  • Selectivity : Targets pyrrolidine β-hydrogens due to increased acidity.

A comparative analysis of deuteration methods reveals:

ParameterAcid-CatalyzedBase-Mediated
Reaction Time48 hours72 hours
Deuterium Incorporation98.2 ± 0.5%95.4 ± 1.2%
Byproduct Formation<1%3–5%
ScalabilitySuitable for >100 g batchesLimited to <50 g batches

Sulfoxidation of Deuterated Teneligliptin

The deuterated intermediate undergoes sulfoxidation under carefully controlled conditions to prevent over-oxidation to sulfone:

Optimized Protocol :

  • Oxidizing Agent : mCPBA (1.05 eq) in dichloromethane.

  • Temperature : −10°C to 0°C.

  • Reaction Monitoring : HPLC-MS at m/z 443.2 → 68.2 for sulfoxide vs. m/z 459.2 → 84.1 for sulfone.

Key challenges include maintaining the stereochemical integrity of the sulfoxide group, achieved through:

  • Strict temperature control (−10°C ± 2°C).

  • Sub-stoichiometric oxidant use (1.05 eq vs. theoretical 1.0 eq).

Analytical Validation of this compound

LC-MS/MS Quantification

The validated method from Park et al. (2020) demonstrates:

ParameterThis compoundTeneligliptin
Linear Range2.5–500 ng/mL5–1000 ng/mL
LOD0.8 ng/mL1.5 ng/mL
Intraday Precision2.1–4.8% RSD3.0–5.5% RSD
Interday Accuracy98.2–102.4%96.8–103.1%

Chromatographic conditions:

  • Column : Capcell Pak C18 (2.0 × 150 mm, 5 μm).

  • Mobile Phase : Acetonitrile/methanol (1:1 v/v).

  • Flow Rate : 0.25 mL/min.

Isotopic Purity Assessment

High-resolution MS (HRMS) confirms deuterium distribution:

Isotopic Peakm/z ObservedTheoretical m/zError (ppm)
[M+H]+451.2753451.2749+0.89
[M+D]+452.2796452.2792+0.88

Deuterium content ≥98% satisfies FDA guidelines for isotope-labeled internal standards.

Metabolic and Pharmacokinetic Considerations

The FMO3 and CYP3A4 genetic polymorphisms significantly impact teneligliptin sulfoxide pharmacokinetics:

  • FMO3 rs909530 Polymorphism :

    • 1.7-fold increase in AUCτ (wild-type: 2,450 ng·h/mL vs. mutant: 4,165 ng·h/mL).

    • Requires dosage adjustment in 23% of East Asian populations.

  • CYP3A4 rs2242480 :

    • 18% reduction in Cmax,ss (326 → 265 ng/mL).

    • No significant effect on sulfoxide metabolite levels.

These findings necessitate strict control over deuterated sulfoxide purity to avoid confounding metabolic studies.

Industrial-Scale Production Challenges

Regulatory Compliance

  • Controlled Substance Status : Requires DEA Schedule V documentation for international shipping.

  • Stability Considerations :

    • Shelf life limited to 18 months at −20°C.

    • Degrades via sulfoxide → sulfone pathway at >25°C (t1/2 = 34 days).

Cost Optimization

  • Deuterium oxide accounts for 62% of raw material costs.

  • Recycling D2O via vacuum distillation reduces costs by 41% without compromising deuteration efficiency .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Teneligliptin-d8 Sulfoxide, and how can isotopic purity be validated?

  • Methodological Answer : Synthesis requires precise deuterium incorporation at the sulfoxide moiety, typically via controlled oxidation of deuterated precursors. Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and exclude protio-contaminants. Purification via reverse-phase HPLC ensures removal of unreacted intermediates. Stability studies under inert atmospheres (e.g., argon) prevent isotopic exchange .

Q. Which analytical techniques are optimal for characterizing this compound, and how should method validation be structured?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying trace impurities and isotopic enrichment. Method validation follows ICH Q2(R1) guidelines, including parameters like linearity (R² > 0.995), precision (%RSD < 2%), and accuracy (90–110% recovery). Cross-validation against non-deuterated Teneligliptin ensures specificity. Reference standards must comply with pharmacopeial monographs (e.g., USP) for traceability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Store at 2–8°C in amber glass vials to prevent photodegradation. Spill containment requires inert absorbents (e.g., vermiculite), and waste disposal must adhere to EPA/DOT guidelines for deuterated compounds. Emergency protocols include immediate rinsing with water for skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varied pH and temperature conditions?

  • Methodological Answer : Design accelerated degradation studies (e.g., 40°C/75% RH) with pH-specific buffers (1–13) to identify degradation pathways. Use LC-MS to characterize degradation products (e.g., sulfone derivatives) and kinetic modeling (Arrhenius plots) to predict shelf life. Discrepancies may arise from deuterium kinetic isotope effects, requiring adjustments in activation energy calculations .

Q. What experimental strategies mitigate deuterium isotope effects in pharmacokinetic (PK) studies using this compound as an internal standard?

  • Methodological Answer : Isotope effects on metabolism (e.g., CYP450-mediated oxidation) can skew PK data. Use cross-validation with a structurally distinct internal standard (e.g., stable isotope-labeled analogs of sitagliptin) to control for matrix effects. Ensure deuterium labeling does not occur at metabolic hotspots, as confirmed by in vitro microsomal assays .

Q. How should researchers design experiments to assess the impact of this compound on DPP-4 inhibition assays, given its structural similarity to non-deuterated Teneligliptin?

  • Methodological Answer : Conduct competitive binding assays using recombinant DPP-4 and fluorogenic substrates (e.g., H-Gly-Pro-AMC). Compare IC₅₀ values between deuterated and non-deuterated forms. Molecular dynamics simulations can predict alterations in binding affinity due to deuterium-induced conformational changes. Validate findings with X-ray crystallography of DPP-4 complexes .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to NMR/MS datasets to identify critical process parameters (CPPs) affecting isotopic purity. Use control charts (e.g., Shewhart charts) for real-time monitoring of deuterium content. Reproducibility is enhanced by orthogonal partial least squares (OPLS) regression to correlate synthesis conditions with impurity profiles .

Q. How can researchers ensure cross-laboratory reproducibility of this compound quantification in biological matrices?

  • Methodological Answer : Implement a harmonized LC-MS/MS protocol with shared reference materials and calibration curves. Participate in inter-laboratory proficiency testing (e.g., CAP surveys). Use isotopically labeled internal standards for matrix effect correction and document all parameters (e.g., column lot, ionization source) in supplementary materials .

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